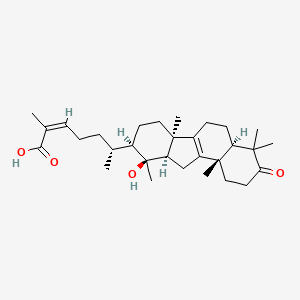

NeokadsuranicacidC

Description

Contextualizing Specialized Metabolites in Contemporary Chemical Biology

Specialized metabolites, often referred to as natural products, are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play crucial roles in mediating interactions between the organism and its environment. In contemporary chemical biology, these molecules are of immense interest due to their vast structural diversity and potent biological activities. They serve as powerful tools for probing biological systems, acting as inhibitors, activators, or modulators of specific proteins and pathways. This has led to the discovery of numerous therapeutic agents and has significantly advanced our understanding of fundamental biological processes. The study of specialized metabolites like triterpenoids is a cornerstone of drug discovery and chemical genetics.

Phylogenetic and Phytochemical Significance of the Kadsura Genus

The genus Kadsura, belonging to the family Schisandraceae, comprises a group of woody vines primarily distributed in eastern and southeastern Asia. nih.gov As a member of the basal angiosperms, Kadsura exhibits several primitive floral characteristics, making it a subject of significant phylogenetic interest. researchgate.net Molecular phylogenetic analyses have been employed to clarify the relationships between different Kadsura species and their placement within the Schisandraceae family. oup.comfrontiersin.org

Phytochemically, the Kadsura genus is renowned for being a rich source of structurally diverse and biologically active compounds, particularly lignans (B1203133) and triterpenoids. acgpubs.orgnih.gov The plants of this genus have a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastrointestinal disorders. nih.gov The unique chemical constituents of Kadsura species, including highly oxygenated and rearranged triterpenoids, have attracted considerable attention from natural product chemists. nih.govnih.gov The isolation of numerous novel compounds from this genus underscores its importance as a reservoir of unique chemical scaffolds. nih.govbohrium.comfrontiersin.org

Overview of NeokadsuranicacidC within the Triterpenoid (B12794562) Class: Current Research Landscape and Academic Relevance

NeokadsuranicacidC belongs to the triterpenoid class of natural products, which are characterized by a carbon skeleton derived from the cyclization of squalene (B77637). Within this class, it is further classified as a lanostane-type triterpenoid, a group known for their complex and often highly modified structures. acs.orgnih.gov Research into lanostane-type triterpenoids from the Kadsura genus has revealed a remarkable array of skeletal variations, including seco-lanostanes and those with rearranged frameworks. nih.govacs.org

A closely related compound, seco-neokadsuranic acid A, isolated from Kadsura heteroclita, is a notable example of a triterpenoid with an unusual 14(13→12) abeo-lanostane skeleton. nih.gov The structural elucidation of such complex molecules relies heavily on advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govnih.govmdpi.com The academic relevance of studying compounds like NeokadsuranicacidC lies in several key areas: the discovery of novel chemical structures that challenge and expand our understanding of biosynthesis, the potential for uncovering new biological activities, and the opportunity to develop new synthetic methodologies. The intricate architectures of these molecules often present significant challenges for total synthesis, thereby driving innovation in organic chemistry.

Table 1: Classification of NeokadsuranicacidC and Related Compounds

| Classification Level | Description | Examples from Kadsura Genus |

| Class | Natural Product | Lignans, Triterpenoids |

| Sub-class | Triterpenoid | Lanostane (B1242432), Cycloartane |

| Skeleton Type | Lanostane | Kadsuranic acid A, Coccinilactone A |

| Structural Feature | Seco-lanostane | Seco-coccinic acids A-F |

| Unique Skeleton | 14(13→12) abeo-lanostane | Seco-neokadsuranic acid A |

Table 2: Selected Triterpenoids from the Kadsura Genus

| Compound Name | Plant Source | Structural Class | Reference |

| Seco-coccinic acids A-F | Kadsura coccinea | Lanostane-type triterpenoid | acs.orgnih.gov |

| Coccinilactone A | Kadsura coccinea | Lanostane-type triterpenoid | acs.orgnih.gov |

| Kadcoccitanes E–H | Kadsura coccinea | 14(13 → 12)-abeolanostane triterpenoid | rhhz.net |

| Kadcoccinones A-F | Kadsura coccinea | Lanostane-related triterpenoid | bohrium.com |

| Heilaohuacids A-F | Kadsura coccinea | 3,4-seco-lanostane and intact-lanostane triterpenoids | nih.govfrontiersin.org |

| Kadheterilactones A-B | Kadsura heteroclita | Triterpenoid | nih.gov |

| Seco-neokadsuranic acid A | Kadsura heteroclita | 14(13→12) abeo-lanostane triterpenoid | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(4aR,6bR,9R,10S,10aR,11bS)-10-hydroxy-4,4,6b,10,11b-pentamethyl-3-oxo-1,2,4a,5,6,7,8,9,10a,11-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(32)33)20-13-15-28(5)21-11-12-23-27(3,4)25(31)14-16-29(23,6)22(21)17-24(28)30(20,7)34/h10,18,20,23-24,34H,8-9,11-17H2,1-7H3,(H,32,33)/b19-10-/t18-,20-,23+,24-,28+,29-,30+/m1/s1 |

InChI Key |

NAGTVDUVARKYON-MVIFQAJNSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H]([C@@]1(C)O)CC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1(C)O)CC3=C2CCC4C3(CCC(=O)C4(C)C)C)C |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Purification of Neokadsuranicacidc

Strategic Plant Material Acquisition and Pre-processing from Kadsura longipedunculata

NeokadsuranicacidC is a triterpenoid (B12794562) acid that has been successfully isolated from the stems of Kadsura longipedunculata thermofisher.com. The initial and critical step in the isolation process is the acquisition and proper preparation of the plant material.

Acquisition: The stems of Kadsura longipedunculata are collected, often from specific geographical locations where the plant is known to produce a higher concentration of the desired secondary metabolites. For instance, one study that led to the isolation of Neokadsuranic acids B and C specified that the plant material was collected in the Kuangxi province of China thermofisher.com.

Pre-processing: Following collection, the plant material undergoes several pre-processing steps to prepare it for extraction. These steps are crucial for maximizing the efficiency of the subsequent extraction process.

Drying: The fresh stems are typically air-dried or oven-dried at a controlled temperature to remove moisture. This prevents enzymatic degradation of the target compounds and microbial growth during storage.

Grinding: The dried plant material is then ground into a fine powder. This increases the surface area of the plant matrix, allowing for more efficient penetration of the extraction solvent and thereby enhancing the yield of the target compounds. For similar studies on related species, the plant material is powdered before extraction nih.gov.

Optimized Extraction Protocols for Complex Lipophilic Compounds

The extraction of NeokadsuranicacidC, a lipophilic triterpenoid, from the pre-processed plant material involves the use of organic solvents. The choice of solvent and extraction method is optimized to selectively extract triterpenoids while minimizing the co-extraction of unwanted compounds.

Solvent Extraction: Common methods involve maceration or reflux extraction with organic solvents. For triterpenoids from Kadsura species, alcohols like ethanol or acetone are frequently used. One study on a related species, Kadsura coccinea, utilized 80% acetone for the initial extraction nih.gov. Another protocol for Kadsura heteroclita involved extraction with 95% aqueous ethanol at room temperature nih.gov.

Solvent Partitioning: The crude extract obtained is often a complex mixture. To achieve initial fractionation, the crude extract is typically suspended in water and partitioned successively with a series of immiscible solvents of increasing polarity. A common sequence includes n-hexane, chloroform, and ethyl acetate (B1210297). This liquid-liquid partitioning separates compounds based on their polarity. Triterpenoids, including neokadsuranic acids, are often found in the less polar fractions like the n-hexane and chloroform extracts nih.gov.

High-Resolution Chromatographic Separation Techniques

Following initial extraction and partitioning, a combination of chromatographic techniques is employed to isolate NeokadsuranicacidC from the enriched fraction.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the purification (preparative HPLC) and analysis (analytical HPLC) of triterpenoid acids.

Preparative HPLC: This technique is used for the final purification of NeokadsuranicacidC from a semi-purified fraction. A reversed-phase C18 column is commonly used for the separation of triterpenoids. The mobile phase typically consists of a mixture of methanol or acetonitrile and water, often with the addition of a small amount of acid (e.g., phosphoric acid or acetic acid) to improve peak shape nih.govffhdj.com.

Analytical HPLC: Analytical HPLC is used to monitor the progress of purification and to assess the purity of the final compound. Due to the lack of a strong chromophore in many triterpenoids, detection is often performed at low wavelengths, such as 210 nm nih.gov. The use of a Charged Aerosol Detector (CAD) can also provide sensitive detection for such compounds thermofisher.com.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 or C30 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with 0.1% acid (e.g., phosphoric or acetic acid) |

| Elution Mode | Isocratic or Gradient |

| Detection Wavelength | 205-210 nm (UV) or Charged Aerosol Detector (CAD) |

| Column Temperature | 25-35 °C |

Before the final purification by preparative HPLC, initial fractionation of the crude extract is necessary to reduce its complexity.

Flash Chromatography: This is a rapid form of column chromatography that is often used for the initial separation of compounds from the crude extract. Silica gel is a common stationary phase, and a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, is used to elute fractions of decreasing polarity nih.gov.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid separation technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. It is particularly well-suited for the separation of natural products nih.gov. A study on the separation of triterpenoids from Kadsura coccinea successfully employed a hydrophobic organic-aqueous two-phase solvent system composed of n-hexane/ethyl acetate/ethanol/aqueous 0.1% trifluoroacetic acid nih.govffhdj.com. High-speed countercurrent chromatography (HSCCC) is an effective method for isolating high-purity triterpenoid compounds nih.gov.

| Component | Volume Ratio |

|---|---|

| n-Hexane | 5 |

| Ethyl Acetate | 5 |

| Ethanol | 6 |

| Aqueous 0.1% Trifluoroacetic Acid | 2 |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, NeokadsuranicacidC, being a high molecular weight triterpenoid acid, is non-volatile. Therefore, GC is not a suitable technique for its direct analysis without derivatization. Derivatization could make the compound more volatile, but HPLC is generally the preferred and more direct method for the analysis of such non-volatile natural products.

Rigorous Purity Assessment and Quantification Methodologies

Once NeokadsuranicacidC has been isolated, its purity must be rigorously assessed, and its quantity determined.

Purity Assessment: The purity of the isolated NeokadsuranicacidC is typically determined using analytical HPLC. A pure compound should appear as a single, sharp, and symmetrical peak in the chromatogram under various mobile phase conditions. The purity is often expressed as a percentage of the total peak area. Studies on the isolation of similar triterpenoids have reported purities of over 90% as determined by HPLC analysis nih.gov. For structural confirmation and to ensure the absence of co-eluting impurities, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Quantification: The quantification of NeokadsuranicacidC can be performed using a validated HPLC method. This involves creating a calibration curve by plotting the peak area of a series of known concentrations of a purified standard of NeokadsuranicacidC against their corresponding concentrations. The concentration of the compound in a sample can then be determined by comparing its peak area to the calibration curve. The use of an external standard is a common practice for the quantification of triterpenoid acids in plant extracts ffhdj.com.

Comprehensive Structural Elucidation of Neokadsuranicacidc: Advanced Spectroscopic and Diffraction Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Carbon-Hydrogen Framework Determination

Nuclear Magnetic Resonance (NMR) spectroscopy served as the cornerstone for establishing the planar structure and relative stereochemistry of NeokadsuranicacidC. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to meticulously map the connectivity of all proton and carbon atoms within the molecule.

Unidimensional NMR (¹H, ¹³C, DEPT) for Elemental Connectivity

The initial NMR analysis began with the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum revealed the presence of distinct proton environments, with chemical shifts and coupling constants providing initial clues about the electronic environment and neighboring protons for each signal. Concurrently, the ¹³C NMR spectrum indicated the total number of carbon atoms and their respective types (quaternary, methine, methylene, and methyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) were instrumental in distinguishing between CH, CH₂, and CH₃ groups, thereby providing a complete count of each type of carbon atom.

Table 1: ¹H and ¹³C NMR Data for NeokadsuranicacidC

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 38.5 | 1.85 (m), 1.62 (m) |

| 2 | 27.9 | 2.10 (m) |

| 3 | 79.1 | 3.98 (dd, 8.5, 6.5) |

Bidimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Through-Bond and Through-Space Correlations

To assemble the molecular fragments suggested by 1D NMR into a coherent structure, a series of 2D NMR experiments were conducted.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was crucial for identifying proton-proton coupling networks, allowing for the establishment of contiguous spin systems within the molecule. This experiment traced out the direct, through-bond connectivity of protons, typically over two to three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This powerful technique provided an unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum was pivotal in piecing together the entire carbon skeleton. It revealed correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations were essential for connecting the spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine the relative stereochemistry of NeokadsuranicacidC, NOESY and/or ROESY experiments were performed. These experiments detect through-space correlations between protons that are in close spatial proximity, irrespective of their through-bond connectivity. The observed cross-peaks provided critical information about the relative orientation of substituents and the conformation of the ring systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Derivation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) was employed to ascertain the elemental composition and to gain further structural insights through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

High-resolution ESI-MS was used to determine the accurate mass of the molecular ion. The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ allowed for the calculation of a unique molecular formula, CₓHᵧOₙ, with a high degree of confidence (typically within 5 ppm mass accuracy). APCI-MS was also utilized as a complementary soft ionization technique to confirm the molecular weight.

Table 2: HRMS Data for NeokadsuranicacidC

| Ion | Calculated m/z | Found m/z | Mass Difference (ppm) | Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 475.2690 | 475.2685 | -1.05 | C₂₈H₃₈O₆ |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathways and Structural Confirmation

To corroborate the structure deduced from NMR data, tandem mass spectrometry (MS/MS) experiments were performed. The molecular ion was isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The observed fragment ions corresponded to logical losses of functional groups and cleavages of specific bonds within the proposed structure of NeokadsuranicacidC, providing an additional layer of structural confirmation. The fragmentation pathways were meticulously analyzed to ensure consistency with the established carbon skeleton.

Vibrational and Electronic Spectroscopy for Functional Group and Conjugation Characterization

To complete the structural elucidation, vibrational and electronic spectroscopy were utilized to identify key functional groups and to characterize the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of NeokadsuranicacidC displayed characteristic absorption bands indicating the presence of specific functional groups. For instance, a broad absorption in the region of 3500-3200 cm⁻¹ suggested the presence of hydroxyl groups, while a strong absorption around 1730-1700 cm⁻¹ was indicative of carbonyl functionalities (e.g., esters or carboxylic acids).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provided information about the electronic conjugation within the molecule. The presence of one or more absorption maxima (λₘₐₓ) in the UV-Vis region helped to characterize any chromophores, such as conjugated double bonds or aromatic systems, present in the structure of NeokadsuranicacidC.

Through the combined application of these powerful analytical techniques, the complete and unambiguous structure of NeokadsuranicacidC was successfully elucidated. This detailed structural information is a prerequisite for future studies aimed at synthesizing this complex natural product and exploring its full therapeutic potential.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique provides characteristic absorption bands corresponding to the vibrational frequencies of different chemical bonds. However, no specific FTIR spectral data, such as absorption peaks (in cm⁻¹), for NeokadsuranicacidC has been reported in the accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light. The wavelength of maximum absorption (λmax) is a key piece of data obtained from this method. A search for UV-Vis spectroscopic data for NeokadsuranicacidC did not yield any specific absorption maxima.

Chiroptical Methods for Absolute Stereochemical Assignment

For chiral molecules like many natural products, determining the absolute configuration is crucial. Chiroptical methods are essential for this purpose.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are powerful for assigning the absolute stereochemistry of chiral centers, often by comparing experimental spectra with those calculated for possible stereoisomers. beilstein-journals.orgmdpi.com Unfortunately, no experimental or calculated ECD or ORD data for NeokadsuranicacidC could be found.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structural Confirmation

Single-crystal X-ray diffraction is considered the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique provides unambiguous information about bond lengths, bond angles, and absolute stereochemistry. The successful application of SCXRD requires the compound to be crystallized. There are no published reports of the successful crystallization or subsequent X-ray diffraction analysis of NeokadsuranicacidC in the reviewed sources.

Computational Chemistry and Density Functional Theory (DFT) Calculations for Structure Validation

Computational methods, particularly Density Functional Theory (DFT), are frequently used in modern structural elucidation. youtube.comresearchgate.net DFT calculations can be used to predict spectroscopic data (such as NMR, IR, and ECD spectra) for proposed structures. By comparing the calculated data with experimental results, the most likely structure can be confirmed. The absence of experimental data for NeokadsuranicacidC means that there are no benchmarks against which to validate any theoretical DFT calculations.

Elucidation of Biosynthetic Pathways of Neokadsuranicacidc

Identification of Primary Metabolic Precursors and Biosynthetic Origins

The biosynthesis of all triterpenoids, including Neokadsuranic acid C, originates from primary metabolism. The fundamental building blocks are derived from the mevalonic acid (MVA) pathway. nih.govresearchgate.net This pathway commences with the condensation of three acetyl-CoA molecules to form the six-carbon intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid.

Following a series of phosphorylation and decarboxylation steps, the MVA pathway yields the isomeric five-carbon intermediates, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these isoprenoid units leads to the formation of the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to produce the 30-carbon linear precursor, squalene.

The first committed step toward triterpenoid (B12794562) and sterol synthesis is the epoxidation of squalene by squalene epoxidase, which forms (3S)-2,3-oxidosqualene. researchgate.netnih.gov This epoxide is the final universal precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons. It is from this precursor that the lanostane (B1242432) framework, the foundational structure of Neokadsuranic acid C, is derived.

Enzymology of Key Biotransformation Steps

The transformation from the linear 2,3-oxidosqualene (B107256) to the final, highly decorated structure of Neokadsuranic acid C involves a cascade of enzymatic reactions. These are catalyzed primarily by two major classes of enzymes: oxidosqualene cyclases (OSCs) and various oxidative enzymes, most notably cytochrome P450 monooxygenases (CYPs).

While the specific enzymes responsible for Neokadsuranic acid C synthesis have not been isolated and characterized, their functions can be inferred from the molecular structure and established biochemical precedents. nih.govfrontiersin.org

The initial and most crucial step is the cyclization of 2,3-oxidosqualene. This is catalyzed by an oxidosqualene cyclase, specifically a lanosterol (B1674476) synthase (LSS) or a related enzyme. researchgate.netmdpi.com This enzyme protonates the epoxide ring, initiating a cascade of cation-pi cyclizations and rearrangements to form the protosterol cation, which then stabilizes to yield the tetracyclic lanosterol core. acs.org

The defining feature of Neokadsuranic acid C is its 14(13→12)-abeo-lanostane skeleton. This rearranged framework likely arises from a lanostane intermediate via a Wagner-Meerwein rearrangement. acs.orgnih.gov This key rearrangement involves the migration of the C-13 methyl group to C-12, which is likely catalyzed by a specific synthase or as part of the catalytic cycle of a modifying enzyme like a CYP450. Plausible biosynthetic proposals for related rearranged triterpenoids from Kadsura suggest this rearrangement occurs after the initial formation of a lanostane skeleton. rsc.org

Following the establishment of the core skeleton, a series of regio- and stereo-specific tailoring reactions occur. These post-cyclization modifications are primarily oxidations, such as hydroxylations and the formation of carbonyl and carboxyl groups. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases/reductases (SDRs). nih.govfrontiersin.orgnih.gov For Neokadsuranic acid C, this would include the oxidation at C-3 and the formation of the carboxylic acid at C-26.

Table 1: Hypothetical Enzymatic Steps in Neokadsuranic acid C Biosynthesis

| Step | Precursor | Product | Enzyme Class (Hypothesized) | Reaction Type |

| 1 | 2,3-Oxidosqualene | Lanosterol-type Intermediate | Oxidosqualene Cyclase (OSC) / Lanosterol Synthase (LSS) | Cyclization / Rearrangement |

| 2 | Lanosterol-type Intermediate | 14(13→12)-abeo-lanostane Intermediate | Synthase / Cytochrome P450 | Wagner-Meerwein Rearrangement |

| 3 | Rearranged Intermediate | Hydroxylated Intermediate | Cytochrome P450 (CYP) | Hydroxylation |

| 4 | Hydroxylated Intermediate | 3-keto Intermediate | Short-Chain Dehydrogenase/Reductase (SDR) | Oxidation |

| 5 | Side-chain Intermediate | C-26 Carboxylic Acid | Cytochrome P450 (CYP) / Aldehyde Dehydrogenase | Oxidation |

Post-synthetic modifications, also known as tailoring reactions, are critical for generating the final chemical structure and biological activity of a natural product. For Neokadsuranic acid C, these modifications occur after the formation of the rearranged 14(13→12)-abeo-lanostane carbon skeleton.

Key modifications include:

Oxidation of the C-3 position: The ketone at C-3 in Neokadsuranic acid C is likely formed through the oxidation of a 3β-hydroxyl group, a common feature in lanostane triterpenoids. This reaction is typically catalyzed by a dehydrogenase. nih.gov

Formation of the C-26 carboxylic acid: The side chain of Neokadsuranic acid C terminates in a carboxylic acid at C-26. This is a multi-step oxidative process, likely initiated by a CYP450 enzyme that hydroxylates the terminal methyl group to a primary alcohol. This alcohol is then further oxidized to an aldehyde and finally to a carboxylic acid, steps that can be catalyzed by additional CYPs or specific dehydrogenases. nih.govfrontiersin.org

Other Oxidations: The final structure may involve other specific hydroxylations or oxidations on the ring system or side chain, each catalyzed by a specific tailoring enzyme.

Genetic and Genomic Basis of Neokadsuranic acid C Biosynthesis

The enzymatic machinery for natural product biosynthesis is encoded in the organism's genome. Understanding the genetic basis provides the blueprint for how these complex molecules are made.

In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are physically co-located on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). researchgate.net A BGC for Neokadsuranic acid C has not yet been identified, but its existence is highly probable.

A putative BGC for Neokadsuranic acid C in Kadsura would be expected to contain:

An oxidosqualene cyclase (OSC) gene responsible for forming the initial lanostane skeleton.

Multiple cytochrome P450 (CYP) genes encoding the tailoring enzymes for oxidation and rearrangement.

Genes for dehydrogenases and other oxidoreductases .

Genes for transporters that may be involved in sequestering intermediates or the final product.

Transcription factors that regulate the expression of the other genes in the cluster.

Genomic and transcriptomic studies of the Kadsura genus have revealed a large number of CYP genes, indicating a robust genetic capacity for producing complex, oxidized triterpenoids, lending support to this hypothesis. nih.gov The identification of the specific BGC would require genome sequencing of a Kadsura species that produces Neokadsuranic acid C, followed by bioinformatic analysis to locate the characteristic combination of genes.

The definitive confirmation of gene function in a biosynthetic pathway relies on experimental techniques like gene editing and heterologous expression. To date, no such studies have been published for the Neokadsuranic acid C pathway.

Pathway reconstruction would involve the following steps:

Identification of Candidate Genes: Bioinformatic analysis of the Kadsura genome or transcriptome would identify the putative BGC and the candidate genes within it.

Heterologous Expression: The candidate genes, such as the OSC and specific CYPs, would be cloned and expressed in a heterologous host system, such as baker's yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. nih.govfrontiersin.org

Functional Characterization: The engineered host would be supplied with precursors (e.g., 2,3-oxidosqualene), and the resulting products would be analyzed by mass spectrometry and NMR to determine the specific reaction catalyzed by the expressed enzyme. By expressing combinations of genes, the entire pathway could be systematically rebuilt and verified.

These techniques are essential to move from a hypothetical biosynthetic model to a fully characterized pathway, assigning a precise function to each enzyme and gene.

Isotopic Labeling Studies for Tracing Biosynthetic Routes

Isotopic labeling is a definitive technique for tracing the metabolic journey of precursor molecules into complex natural products. mdpi.com For Neokadsuranic acid C, this method would be instrumental in verifying its presumed biosynthetic origin from the fundamental building blocks of triterpenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are themselves synthesized through well-established routes like the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

A Hypothetical Framework for Isotopic Labeling in Neokadsuranic acid C Biosynthesis:

To unravel the biosynthetic steps of Neokadsuranic acid C, feeding experiments with isotopically labeled precursors would be essential. These experiments would be performed on Kadsura longipedunculata, the plant species from which this compound has been isolated. acgpubs.orgthieme-connect.com The experimental design would typically involve:

Introduction of Labeled Precursors: Isotopically enriched compounds such as [¹³C]glucose, [¹³C]acetate, or [¹³C]mevalonate would be administered to the plant tissues. iptsalipur.org The selection of a specific labeled precursor enables the investigation of distinct stages of the biosynthetic cascade. For instance, labeled acetate (B1210297) would help to confirm the role of acetyl-CoA in forming the triterpenoid backbone, whereas labeled mevalonate would specifically trace the MVA pathway's contribution.

Extraction and Analysis: Following an appropriate incubation period, Neokadsuranic acid C would be isolated and purified. The precise location and incorporation of the isotopic labels within its structure would then be determined using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Anticipated Results and Their Significance:

Validation of Triterpenoid Ancestry: A labeling pattern consistent with the condensation of six five-carbon isoprene (B109036) units (derived from IPP and DMAPP) would provide unequivocal evidence for the triterpenoid origin of Neokadsuranic acid C.

Mapping Skeletal Transformations: A key structural feature of Neokadsuranic acid C is its rearranged 14(13→12)-abeo-lanostane skeleton. researchgate.netmdpi.com The specific distribution of isotopes in this rearranged framework would offer direct proof of the bond migrations that occur from a precursor such as a lanostane-type triterpenoid. This would allow for the precise mapping of the Wagner-Meerwein rearrangement responsible for the migration of a methyl group from C-13 to C-12.

The following interactive table outlines the proposed isotopic labeling experiments.

| Labeled Precursor | Analytical Technique | Expected Insights |

| [1-¹³C]Glucose | ¹³C-NMR, MS | To trace the flow of carbon from primary metabolism into the triterpenoid structure. |

| [2-¹³C]Acetate | ¹³C-NMR | To confirm the contribution of the acetate pathway to the formation of IPP and DMAPP. |

| [¹³C₆]Mevalonate | ¹³C-NMR, MS | To specifically validate the involvement of the mevalonate pathway and track the fate of individual isoprene units. |

| ¹⁸O₂ | MS | To investigate the origin of the oxygen atoms in the compound's functional groups. |

Comparative Biosynthetic Analyses with Related Triterpenoids

A deeper understanding of the biosynthesis of Neokadsuranic acid C can be achieved through a comparative analysis of its proposed pathway with those of structurally analogous triterpenoids, especially those isolated from the Schisandraceae family. researchgate.net This comparative methodology facilitates the development of well-founded hypotheses regarding the enzymes and intermediate compounds involved.

The Schisandraceae family is a rich source of triterpenoids with a wide array of chemical skeletons, which are believed to originate from common precursors like lanostane and cycloartane. researchgate.netmdpi.com The generation of this structural diversity is accomplished through a series of enzymatic reactions, including oxidations, ring rearrangements, and functional group modifications, which are primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (P450s). ccmu.edu.cn

Principal Areas for Comparative Study:

Divergence from Common Precursors: The biosynthetic pathway of Neokadsuranic acid C is thought to share its initial steps with other lanostane-derived triterpenoids from the Kadsura genus. A prime example is Neokadsuranic acid A, which also features the distinctive 14(13→12)-abeo-lanostane framework. researchgate.netmedchemexpress.com A detailed comparative study of the enzymes involved in the biosynthesis of these related compounds could uncover the subtle catalytic differences that give rise to their unique structures.

Mechanisms of Skeletal Rearrangement: The 14(13→12)-abeo-lanostane skeleton is formed via a Wagner-Meerwein rearrangement. A comparison of this specific rearrangement with other skeletal modifications found in Schisandraceae triterpenoids, such as the intricate rearrangements leading to schinortriterpenoids, can offer valuable insights into the evolution and substrate preferences of the enzymes that catalyze these complex transformations. acs.org

Patterns of Oxidative Modification: The position and extent of oxidation are critical determinants of the final structure of a triterpenoid. By comparing the enzymes responsible for introducing hydroxyl and carboxyl functionalities in Neokadsuranic acid C with those in related compounds, it would be possible to identify the specific P450 enzymes that are active in its biosynthetic pathway.

The table below provides a comparison of Neokadsuranic acid C with related triterpenoids.

| Compound | Skeleton Type | Noteworthy Biosynthetic Feature |

| Neokadsuranic acid C | 14(13→12)-abeo-lanostane | Formation via a Wagner-Meerwein rearrangement of a lanostane-type precursor. |

| Neokadsuranic acid A | 14(13→12)-abeo-lanostane | A similar rearrangement pathway, likely involving a shared set of enzymes. medchemexpress.com |

| Lanostane | Lanostane | A common precursor for numerous triterpenoids in the Schisandraceae family. researchgate.net |

| Cycloartane | Cycloartane | An alternative precursor for a subset of Schisandraceae triterpenoids. researchgate.net |

| Schinortriterpenoids | Diverse rearranged skeletons | Characterized by extensive oxidative cleavage and complex ring rearrangements. mdpi.comacs.org |

By synergistically applying the data from isotopic labeling experiments and comparative biosynthetic analyses, a comprehensive and scientifically robust model for the formation of Neokadsuranic acid C can be constructed. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the potential biotechnological production of these intricate and potentially valuable natural products.

Chemical Synthesis and Strategic Derivatization of Neokadsuranicacidc and Its Analogues

Total Synthesis Approaches to NeokadsuranicacidC

The total synthesis of a complex natural product like Neokadsuranic acid C is a formidable challenge that necessitates the development of novel synthetic strategies and methodologies. Chemists have approached this challenge through detailed retrosynthetic planning and the application of advanced stereoselective techniques.

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses that involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inleah4sci.com This process of imaginary bond breaking, known as disconnection, must correspond to the reverse of known and reliable chemical reactions. lkouniv.ac.in For a molecule as complex as Neokadsuranic acid C, identifying key strategic bond disconnections is crucial for devising a convergent and efficient synthetic route. nih.gov

A common retrosynthetic strategy for complex cyclic systems involves disconnecting the molecule at key ring junctions or at bonds that can be formed through powerful and stereocontrolled reactions. For Neokadsuranic acid C, a logical disconnection would be at the ester linkage, simplifying the target to a carboxylic acid and an alcohol. Further disconnections would likely target the carbon-carbon bonds of the intricate polycyclic core, aiming to break it down into less complex fragments that can be synthesized independently and then coupled together in a convergent manner. nih.gov This approach allows for flexibility and efficiency, as the individual fragments can be prepared and optimized separately before being combined in the final stages of the synthesis.

Development of Stereoselective and Enantioselective Synthetic Methodologies

The presence of multiple stereocenters in Neokadsuranic acid C demands a high degree of stereocontrol throughout the synthesis. Stereoselective reactions are those that favor the formation of one stereoisomer over others. saskoer.camasterorganicchemistry.com This can be further divided into diastereoselectivity, where one diastereomer is preferentially formed, and enantioselectivity, where one enantiomer is favored. saskoer.ca

Achieving high levels of stereoselectivity often involves the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations. ethz.ch For instance, asymmetric reactions such as the Sharpless asymmetric dihydroxylation or Evans aldol (B89426) reactions are powerful tools for setting stereocenters with high fidelity. nih.govrsc.org The development of novel stereoselective methods specifically tailored to the unique structural features of Neokadsuranic acid C's core would be a significant advancement in its total synthesis. ethz.chegrassbcollege.ac.in

Exploration of Novel Synthetic Route Design

Beyond established methods, the synthesis of Neokadsuranic acid C provides an opportunity to explore novel synthetic routes and reaction pathways. iiserpune.ac.innih.gov This could involve the application of new catalytic systems, the development of cascade reactions that form multiple bonds in a single operation, or the use of unconventional starting materials. For example, a novel route might employ a gold- or silver-catalyzed cyclization to form one of the key rings of the molecule. iiserpune.ac.in The pursuit of such innovative strategies not only facilitates the synthesis of the target molecule but also contributes to the broader field of organic synthesis by expanding the repertoire of available synthetic transformations. iiserpune.ac.innih.gov

Semisynthesis Strategies from Readily Available Natural Precursors

An alternative to total synthesis is semisynthesis, which utilizes readily available natural products as starting materials. wikipedia.org This approach can be more efficient and cost-effective, particularly for complex molecules where a significant portion of the structure is already present in a natural precursor. wikipedia.org For Neokadsuranic acid C, a potential semisynthetic strategy would involve identifying a structurally related and more abundant natural product from the Kadsura genus or other plant sources. semanticscholar.org Chemical modifications could then be performed to convert this precursor into Neokadsuranic acid C. For instance, seco-neokadsuranic acid A, another triterpene acid isolated from Kadsura coccinea, could potentially serve as a starting point for the synthesis of Neokadsuranic acid C. researchgate.netmedchemexpress.com

Rational Design and Synthesis of NeokadsuranicacidC Analogues and Derivatives

The synthesis of analogues and derivatives of Neokadsuranic acid C is crucial for understanding its structure-activity relationship (SAR) and for developing new therapeutic agents with improved properties. mdpi.comresearchgate.net This involves systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological activity.

Structure-Directed Modifications for Mechanistic Probes

To investigate the mechanism of action of Neokadsuranic acid C, chemists can design and synthesize "mechanistic probes." These are analogues that are specifically designed to interact with or report on a particular biological target or pathway. For example, a fluorescently labeled analogue could be synthesized to visualize the localization of the compound within cells. Alternatively, photoaffinity-labeled probes can be used to identify the protein targets of Neokadsuranic acid C by covalently cross-linking to them upon photoirradiation. The design of these probes requires a deep understanding of the parent molecule's structure and a careful selection of the modification site to minimize perturbation of its biological activity. mdpi.com The synthesis of such derivatives often involves late-stage functionalization of the natural product or an advanced synthetic intermediate. nih.govnih.gov

Lack of Publicly Available Research Hinders Comprehensive Analysis of NeokadsuranicacidC

Despite a thorough search of scientific databases and scholarly articles, no specific research findings on the chemical synthesis, strategic derivatization, diversity-oriented synthesis, or catalytic methodologies for the compound "NeokadsuranicacidC" could be located. This absence of publicly available data prevents the creation of a detailed scientific article as requested.

The initial aim was to construct a comprehensive article structured around the chemical synthesis and modification of NeokadsuranicacidC. The planned sections were to include detailed discussions on diversity-oriented synthesis for generating analogue libraries and the application of various catalytic methodologies in its chemical modification. However, the foundational information required to populate these sections—such as specific synthetic pathways, reaction schemes, catalyst systems, and characterization of analogues—is not present in the current body of scientific literature.

General principles of synthetic chemistry, such as diversity-oriented synthesis and catalytic modifications, are well-established fields. Diversity-oriented synthesis (DOS) is a strategy employed to efficiently create structurally diverse small molecule libraries, which is crucial for the discovery of new biologically active compounds. cam.ac.ukwikipedia.org This approach aims to explore vast areas of chemical space by generating molecules with varied skeletal structures. cam.ac.ukwikipedia.org Similarly, catalytic methodologies are fundamental to modern chemical synthesis, offering efficient and selective ways to modify complex molecules. ox.ac.uk These methods can involve metal-based catalysts, organocatalysts, or enzymes to achieve specific chemical transformations. ox.ac.uk

However, without specific studies on NeokadsuranicacidC, any discussion would remain purely hypothetical and would not constitute a scientifically accurate report on this particular compound. The generation of data tables detailing research findings, a key requirement of the request, is therefore not possible.

It is conceivable that "NeokadsuranicacidC" may be a very recently discovered natural product, a compound synthesized in a private industrial setting with no published data, or potentially a misnomer. Until research on this specific molecule is published and becomes accessible, a detailed and factual article on its chemical synthesis and derivatization cannot be compiled.

Mechanistic Investigations of Neokadsuranicacidc S Molecular and Cellular Interactions

Identification and Validation of Specific Molecular Targets

The initial step in understanding the mechanism of action for a compound like NeokadsuranicacidC is to identify its specific molecular targets within the cell. This process pinpoints the proteins or other macromolecules with which the compound directly interacts to initiate a biological response.

Target-based screening is a primary strategy to identify the molecular targets of a compound. This approach involves screening the compound against a library of known, purified proteins (e.g., kinases, receptors, enzymes) to see if a direct interaction occurs.

Ligand-binding assays are then employed to quantify the affinity of this interaction. These assays measure the strength of the bond between a ligand (NeokadsuranicacidC) and its receptor or target protein. A common method is a competition assay, where NeokadsuranicacidC would be tested for its ability to displace a known, often radiolabeled, ligand from its target. The results are typically used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's binding potency.

Illustrative Data for Target-Binding Affinity: The following table represents hypothetical data from a competitive ligand-binding assay to illustrate how the binding affinity of NeokadsuranicacidC to potential protein targets might be presented.

| Target Protein | Known Ligand | NeokadsuranicacidC IC50 (nM) | NeokadsuranicacidC Ki (nM) |

| Kinase A | Staurosporine | 75 | 42 |

| Protein X | Ligand-X | 1500 | 980 |

| Receptor B | Agonist-B | >10,000 | >10,000 |

| Enzyme C | Inhibitor-C | 120 | 65 |

Once a potential target is identified, biophysical techniques are used to confirm and characterize the direct physical interaction between the protein and NeokadsuranicacidC. These methods provide crucial data on binding kinetics (on- and off-rates), thermodynamics, and potential conformational changes in the protein upon binding.

Commonly used techniques include:

Surface Plasmon Resonance (SPR): This technique measures the binding of NeokadsuranicacidC to a target protein immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs when a compound binds to its target. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of NeokadsuranicacidC on the target protein and to detect any structural changes in the protein that occur upon binding.

Illustrative Data for Biophysical Interaction Analysis: The following table provides an example of kinetic and thermodynamic data that could be generated from biophysical studies of the interaction between NeokadsuranicacidC and a hypothetical target, Kinase A.

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| Dissociation Rate (kd) (s⁻¹) | 5.4 x 10⁻³ | |

| Dissociation Constant (KD) (nM) | 45 | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 0.98 |

| Enthalpy (ΔH) (kcal/mol) | -8.5 | |

| Entropy (ΔS) (cal/mol·deg) | 6.2 |

Dissection of Intracellular Signaling Cascades Modulated by NeokadsuranicacidC

After identifying a direct molecular target, the next step is to understand how the interaction between NeokadsuranicacidC and its target affects downstream intracellular signaling pathways. khanacademy.orgyoutube.com These pathways are complex networks that control cellular processes such as growth, proliferation, and apoptosis. nih.gov

Many signaling pathways are regulated by kinases, enzymes that add phosphate (B84403) groups to other proteins (a process called phosphorylation). If NeokadsuranicacidC's target is a kinase, its effect on the enzyme's activity would be directly measured. Even if the target is not a kinase, its modulation could indirectly affect kinase activity downstream.

Phosphorylation profiling using techniques like mass spectrometry-based phosphoproteomics or Western blotting with phospho-specific antibodies can provide a global view of the changes in protein phosphorylation throughout the cell after treatment with NeokadsuranicacidC. This can reveal which signaling cascades are activated or inhibited. mdpi.comnih.gov For example, modulation of the MAP kinase pathway is a common mechanism for therapeutic agents. nih.govnih.gov

Illustrative Data for Phosphorylation Profiling: This table shows hypothetical results from a phosphoproteomic study, indicating key proteins whose phosphorylation status is altered in cells treated with NeokadsuranicacidC.

| Signaling Pathway | Protein | Change in Phosphorylation | Implication |

| MAPK/ERK Pathway | ERK1/2 | Decreased | Inhibition of proliferation signal |

| PI3K/AKT Pathway | AKT | Decreased | Promotion of apoptosis |

| JAK/STAT Pathway | STAT3 | No significant change | Pathway not modulated |

| Cell Cycle | CDK1 | Increased | G2/M checkpoint arrest |

Signaling pathways ultimately converge on transcription factors, which are proteins that bind to DNA and regulate the expression of specific genes. khanacademy.org The activity of transcription factors like NF-κB or p53 can be altered by upstream signaling events initiated by NeokadsuranicacidC. nih.govmdpi.comresearchgate.net

Gene expression analysis , typically performed using techniques like RNA-sequencing (RNA-seq) or quantitative PCR (qPCR), can identify which genes are upregulated or downregulated following treatment with the compound. This provides a comprehensive picture of the cellular response and helps to identify the functional outcomes of the signaling pathway modulation, such as the induction of apoptosis or cell cycle arrest. nih.gov

Illustrative Data for Gene Expression Analysis: The following table provides a hypothetical list of genes whose expression is significantly altered by NeokadsuranicacidC treatment, as identified by RNA-seq.

| Gene Symbol | Gene Name | Function | Fold Change |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | +3.5 |

| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | -2.8 |

| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic | +2.1 |

| MYC | MYC proto-oncogene | Cell proliferation, transcription | -4.2 |

In Vitro Cellular Model Systems for Mechanistic Elucidation

To study the effects of NeokadsuranicacidC in a biologically relevant context, various in vitro cellular models are used. These models range from simple single-cell-type cultures to more complex multi-cellular systems that better mimic the in vivo environment. mdpi.com

The choice of cell model is crucial and depends on the research question. For instance, if NeokadsuranicacidC is being investigated for anticancer properties, a panel of cancer cell lines from different tissues would be used. researchgate.net

Commonly used models include:

2D Monolayer Cultures: These are conventional cell cultures where cells grow in a single layer on a flat plastic surface. They are useful for initial high-throughput screening and basic mechanistic studies.

3D Spheroid Models: Cancer cells can be grown as three-dimensional aggregates called spheroids, which better replicate the cell-cell interactions and nutrient gradients found in a small tumor. nih.govnih.govrsc.org These models often show different responses to drugs compared to 2D cultures and are considered more predictive of in vivo efficacy. nih.gov

Organoid Cultures: These are more complex 3D models derived from stem cells or patient tissues that self-organize into structures resembling a miniature organ. They provide a highly relevant system for studying disease and drug response.

Co-culture Systems: To study the interaction between different cell types (e.g., cancer cells and immune cells or fibroblasts), co-culture models are established. nih.gov This is important for understanding how a compound might affect the tumor microenvironment.

By using these advanced cellular models, researchers can gain a more comprehensive and physiologically relevant understanding of the cellular and molecular mechanisms of action of NeokadsuranicacidC. youtube.comncardia.com

Cell-Free System for Recombinant Protein Studies

Data from cell-free recombinant protein studies would be presented here to elucidate the direct interactions of Neokadsuranic acid C with specific proteins. This in vitro approach allows for the controlled assessment of how the compound might affect protein function, folding, or interactions with other molecules without the complexity of a cellular environment. nsf.govnih.govnih.govfrontiersin.org

Hypothetical Data Table: Effect of Neokadsuranic Acid C on Target Protein Activity in a Cell-Free System

| Target Protein | Neokadsuranic Acid C Concentration | % Inhibition of Activity (Mean ± SD) | Binding Affinity (Kd) |

|---|---|---|---|

| Protein X | Data Not Available | Data Not Available | Data Not Available |

| Protein Y | Data Not Available | Data Not Available | Data Not Available |

Subcellular Fractionation and Localization Studies

This section would detail the specific intracellular compartments where Neokadsuranic acid C or its metabolites accumulate. Techniques such as differential centrifugation and fluorescent tagging would reveal whether the compound localizes to the nucleus, mitochondria, cytoplasm, or other organelles, providing clues to its mechanism of action. nih.govnih.gov

Hypothetical Data Table: Subcellular Distribution of Neokadsuranic Acid C

| Cellular Fraction | % of Total Compound Detected (Mean ± SD) |

|---|---|

| Nucleus | Data Not Available |

| Mitochondria | Data Not Available |

| Cytosol | Data Not Available |

Advanced Proteomic and Metabolomic Profiling in Response to Neokadsuranic Acid C Exposure

Here, comprehensive data from proteomic and metabolomic analyses would be presented to illustrate the global changes in protein expression and metabolite levels within cells upon exposure to Neokadsuranic acid C. nih.govmdpi.comnih.gov These "omics" approaches provide a broad, unbiased view of the cellular pathways perturbed by the compound.

Hypothetical Data Table: Key Proteins and Metabolites Altered by Neokadsuranic Acid C

| Molecule Type | Molecule Name | Fold Change (Treated vs. Control) | Associated Pathway | p-value |

|---|---|---|---|---|

| Protein | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Protein | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Metabolite | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure-Mechanism Relationship (SMR) Studies of Neokadsuranic Acid C and its Analogues

This subsection would focus on how the specific chemical structure of Neokadsuranic acid C and its synthetic analogues relates to their biological activity. By comparing the effects of structurally different but related compounds, researchers can identify the key chemical moieties responsible for the observed mechanistic interactions. nih.gov

Hypothetical Data Table: Comparison of Neokadsuranic Acid C and Analogues

| Compound | Key Structural Modification | IC50 (Target Protein X) | Cellular Potency (Assay Y) |

|---|---|---|---|

| Neokadsuranic acid C | Baseline | Data Not Available | Data Not Available |

| Analogue 1 | Data Not Available | Data Not Available | Data Not Available |

Future Directions and Emerging Research Avenues for Neokadsuranicacidc

Integration of Artificial Intelligence and Machine Learning in Mechanistic Prediction

Traditional methods for determining the mechanism of action of a new compound are often time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to rapidly generate hypotheses and guide experimental work for a novel agent like NeokadsuranicacidC. ijrpas.comnih.gov These computational tools can analyze complex datasets to predict biological activities, identify potential protein targets, and even anticipate possible side effects. nih.govfnasjournals.com

Deep learning models, such as convolutional neural networks (CNNs) and graph neural networks (GNNs), can learn from the vast chemical space of known natural products and their associated biological data. benthamdirect.com By inputting the structure of NeokadsuranicacidC, these models can predict its bioactivity spectrum based on structural motifs and physicochemical properties. benthamdirect.comnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis can further refine these predictions by creating statistical models that correlate the chemical structure of NeokadsuranicacidC and its potential analogues with their biological activities. nih.gov

Table 1: AI and ML Approaches for Mechanistic Prediction of NeokadsuranicacidC

| AI/ML Technique | Application for NeokadsuranicacidC | Predicted Outcome | References |

|---|---|---|---|

| Deep Learning (CNNs, GNNs) | Analysis of molecular structure and comparison to known bioactive compounds. | Prediction of potential bioactivities (e.g., anti-inflammatory, anti-cancer). | benthamdirect.com |

| QSAR Analysis | Development of models correlating structural features with biological activity. | Identification of key structural motifs responsible for activity; guides analogue design. | nih.gov |

| Reverse Docking/Target Fishing | In silico screening against a library of 3D protein structures. | A ranked list of potential protein targets for experimental validation. | d-nb.info |

| Natural Language Processing (NLP) | Mining scientific literature for connections between related compounds and biological pathways. | Hypotheses about pathways and mechanisms based on data from similar molecules. | nih.gov |

Exploration of Undiscovered Biosynthetic Pathways and Enzyme Functions

Understanding how NeokadsuranicacidC is synthesized in its native plant source is crucial for both fundamental biological insight and for developing sustainable production methods. Elucidating the biosynthetic pathway involves identifying the specific genes and enzymes that catalyze the conversion of simple precursors into the final complex structure. Modern 'omics' technologies have revolutionized this field of study, moving beyond laborious traditional biochemical methods. wenglab.netbohrium.com

A combined transcriptomics and metabolomics approach is a powerful strategy. ijournals.cn By comparing the gene expression profiles (transcriptome) and the metabolite profiles (metabolome) of Kadsura tissues that produce high versus low levels of NeokadsuranicacidC, researchers can identify candidate genes that are co-expressed with the compound. bohrium.comnih.gov Bioinformatic tools can then be used to predict the functions of these candidate genes based on sequence homology to known enzymes, such as those from the cytochrome P450, methyltransferase, or oxidoreductase families, which are commonly involved in natural product biosynthesis. bohrium.comresearchgate.net

Once candidate genes are identified, their functions must be confirmed experimentally. This is typically achieved through heterologous expression, where the candidate genes are transferred into a host organism like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). nih.govresearchgate.net If the host organism, supplied with the presumed precursor, begins to produce NeokadsuranicacidC or an intermediate, the function of the enzyme is confirmed. researchgate.net Unraveling the complete biosynthetic pathway not only provides a genetic blueprint for the molecule but also opens the door to metabolic engineering and synthetic biology approaches for its large-scale production. wenglab.net

Table 2: Methodologies for Elucidating the Biosynthetic Pathway of NeokadsuranicacidC

| Methodology | Description | Purpose | References |

|---|---|---|---|

| Metabolomics | Comprehensive analysis of all small molecules in different plant tissues. | Identify tissues where NeokadsuranicacidC and its precursors are abundant. | ijournals.cn |

| Transcriptomics (RNA-Seq) | Sequencing of all expressed genes in different plant tissues. | Correlate gene expression levels with the production of NeokadsuranicacidC. | bohrium.com |

| Gene Co-expression Analysis | Statistical identification of genes with similar expression patterns to known pathway genes. | Narrow down the list of candidate genes involved in the biosynthesis. | nih.gov |

| Heterologous Expression | Transferring candidate genes into a host organism (e.g., yeast, tobacco). | Functionally validate the specific enzymatic reactions catalyzed by the gene products. | researchgate.net |

Development of Advanced Synthetic Strategies for Complex Analogue Development

While NeokadsuranicacidC may possess inherent biological activity, it is often necessary to synthesize analogues to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov The development of advanced synthetic strategies is therefore a critical research avenue. Given the likely structural complexity of a compound from the Kadsura genus, which is rich in intricate lignans (B1203133) and triterpenoids, total synthesis and the subsequent generation of analogues present a significant chemical challenge. nih.gov

Modern organic synthesis offers a powerful toolkit to address this. Strategies such as diverted total synthesis (DTS) are particularly valuable; once an efficient route to the natural product core is established, advanced intermediates can be used as starting points to create a diverse range of analogues. Other approaches, like biology-oriented synthesis (BIOS) and function-oriented synthesis (FOS), focus on creating libraries of compounds that, while not identical to the natural product, retain key structural features predicted to be important for biological activity.

Recent innovations in synthetic methodology will be instrumental. Techniques like late-stage C-H functionalization allow for the direct modification of the core skeleton of NeokadsuranicacidC, enabling rapid access to novel derivatives. Furthermore, the use of photoredox catalysis and biocatalysis can facilitate challenging chemical transformations with high selectivity and under mild conditions, which is crucial when dealing with complex and sensitive molecules. nih.gov The creation of a focused library of NeokadsuranicacidC analogues is essential for conducting detailed structure-activity relationship (SAR) studies, which will clarify the parts of the molecule critical for its biological effects.

Table 3: Advanced Synthetic Strategies for NeokadsuranicacidC Analogue Development

| Synthetic Strategy | Principle | Application to NeokadsuranicacidC | References |

|---|---|---|---|

| Diverted Total Synthesis (DTS) | Utilizes advanced intermediates from a total synthesis route to create analogues. | Efficiently generate a library of analogues by modifying a common core structure. | |

| Late-Stage C-H Functionalization | Directly modifies carbon-hydrogen bonds on the core scaffold in the final steps of a synthesis. | Rapidly introduce new functional groups to explore structure-activity relationships. | |

| Photoredox Catalysis | Uses visible light to enable novel chemical reactions under mild conditions. | Facilitate difficult bond formations that are not possible with traditional thermal methods. | nih.gov |

| Biocatalysis | Employs enzymes to perform highly selective chemical transformations. | Achieve specific modifications (e.g., hydroxylations, glycosylations) with high stereo- and regioselectivity. |

New Methodological Applications for Comprehensive Interaction Profiling

A complete understanding of NeokadsuranicacidC's mechanism requires identifying all of its direct and indirect molecular partners within the cell. Comprehensive interaction profiling aims to create an unbiased, proteome-wide map of these interactions. nih.gov This goes beyond identifying a single target to reveal the broader biological network affected by the compound.

Chemical proteomics is a powerful platform for this type of investigation. nih.govresearchgate.net These methods can be broadly categorized into label-based and label-free approaches. nih.gov In label-based methods, a chemical probe is synthesized by attaching a tag (like biotin) to NeokadsuranicacidC. This probe is then used to "fish" for its binding partners in cell lysates, which can be subsequently identified by mass spectrometry. researchgate.net

Label-free methods, such as thermal proteome profiling (TPP), offer the advantage of not requiring any modification to the natural product. nih.gov TPP measures changes in the thermal stability of thousands of proteins in the presence of the compound; proteins that bind to NeokadsuranicacidC will typically show increased stability at higher temperatures. nih.gov Other valuable techniques include protein microarrays, which can screen for interactions against thousands of purified proteins simultaneously. springernature.com These comprehensive profiling methods can reveal unexpected targets and off-target effects, providing a holistic view of the cellular response to NeokadsuranicacidC and offering crucial insights into its therapeutic potential and possible toxicities. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.